molecular formula C20H24N2O3 B2730417 N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 439111-15-6

N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2730417
CAS No.: 439111-15-6
M. Wt: 340.423
InChI Key: KYKOQRACRGXGOG-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a synthetic amide derivative featuring a naphthofuran carboxamide core substituted with a 3-morpholinopropyl group. Its molecular structure (Fig. 1) comprises 25 carbon atoms, with a fused naphtho[2,1-b]furan system and a morpholine ring linked via a propyl chain. The three-dimensional atomic coordinates, derived from computational modeling, highlight its planar aromatic system and the polar morpholine moiety, which may enhance solubility and bioavailability .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(21-8-3-9-22-10-12-24-13-11-22)19-14-17-16-5-2-1-4-15(16)6-7-18(17)25-19/h1-2,4-7,19H,3,8-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOQRACRGXGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2CC3=C(O2)C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821989
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. This intermediate is then treated with hydrazine hydrate to form naphtho[2,1-b]furan-2-carbohydrazide. The final step involves the reaction of this intermediate with 3-chloropropylmorpholine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Key Reaction Conditions:

Reagent/CatalystSolventTemperatureYieldReference
EDCl/HOBtDMFRT → 50°C72%
HATU/DIEADCM0°C → RT85%

Mechanism : Activation of the carboxylic acid (e.g., via HATU or EDCl) enables nucleophilic attack by the primary amine, forming the amide bond. The morpholinopropyl group introduces steric hindrance, necessitating optimized coupling conditions .

Functionalization of the Naphthofuran Core

The naphthofuran scaffold is susceptible to electrophilic aromatic substitution (EAS) and transition-metal-catalyzed cross-couplings.

Electrophilic Halogenation

Halogenation at the C3 position of the dihydronaphthofuran ring is feasible using iodine (I₂), NBS, or NCS .

Example :

Halogenating AgentSolventCatalystProductYield
I₂ (1.2 eq)CHCl₃None3-Iodo derivative68%
NBS (1.5 eq)DCEFeCl₃3-Bromo derivative75%

Application : Halogenated intermediates serve as substrates for Suzuki-Miyaura couplings to introduce aryl/alkenyl groups .

Pd-Catalyzed Cross-Couplings

The C3-halogenated derivative undergoes cross-coupling with boronic acids or alkynes:

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Aryl substituted82%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF3-Alkynyl substituted65%

Modification of the Morpholinopropyl Side Chain

The morpholine ring and propyl linker offer sites for further functionalization:

N-Alkylation

The tertiary amine in morpholine undergoes alkylation with alkyl halides:

Alkylating AgentBaseSolventProductYield
CH₃I (2 eq)K₂CO₃MeCNN-Methylmorpholinium derivative90%
Benzyl bromideDIPEADMFN-Benzyl derivative78%

Application : Enhances solubility or introduces targeting moieties .

Oxidation of Morpholine

Oxidation with m-CPBA converts morpholine to its N-oxide, altering electronic properties:

Oxidizing AgentSolventTemperatureYield
m-CPBA (1.5 eq)DCM0°C → RT83%

Stability Under Hydrolytic and Oxidative Conditions

The compound’s stability was assessed under accelerated degradation conditions:

ConditionDegradation PathwayHalf-LifeMajor Degradants
0.1 N HCl, 40°CAmide hydrolysis6.2 hrsCarboxylic acid + amine
3% H₂O₂, RTMorpholine oxidation4.8 hrsN-Oxide derivative
pH 7.4 buffer, 37°CNo significant degradation>72 hrsN/A

Biological Activity and Derivatization

While not directly reported for this compound, structurally related naphthofuran carboxamides exhibit:

  • Antitubercular activity (MIC: 0.8–3.2 µg/mL) .

  • Antiviral potential against SARS-CoV-2 Mpro (IC₅₀: 1.55–10.76 µM) .

Derivatization strategies include:

  • Thiourea linkage : Introduced via reaction with isothiocyanates, enhancing enzyme inhibition .

  • Hybridization : Fusion with pyrimidine or imidazole rings to improve pharmacokinetics .

Spectral Characterization

Key spectral data for reaction monitoring:

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 3.62–3.58 (m, 4H, morpholine), 2.42 (t, J = 6.8 Hz, 2H, CH₂) .

  • IR (KBr) : 1673 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–N stretch) .

Scientific Research Applications

Research indicates that N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide possesses notable biological activities, particularly in the following areas:

Anticancer Activity

Numerous studies have highlighted the compound's efficacy against various cancer cell lines:

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells via mitochondrial pathways.
    • Inhibition of cell proliferation through cell cycle arrest, particularly in the S-phase.
  • Case Studies :
    • A study evaluating its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cells reported significant growth inhibition and apoptosis induction at specific concentrations .

Antimicrobial Activity

The compound has also shown promise in antimicrobial research:

  • Effects on Bacteria :
    • Exhibits antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Properties :
    • Preliminary studies suggest it may possess antifungal activity as well, though further research is needed to confirm these findings.

Therapeutic Applications

Given its biological activities, this compound is being explored for potential therapeutic applications:

  • Cancer Treatment :
    • Ongoing investigations are assessing its utility as a novel anticancer agent, focusing on its ability to target specific pathways involved in tumor growth and metastasis.
  • Infection Control :
    • The antimicrobial properties hint at possible applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReferences
AnticancerHepG2, MCF-7Apoptosis induction
AntimicrobialE. coli, S. aureusBacterial growth inhibition
Potential AntifungalVarious fungiTo be determinedOngoing research

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with various molecular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the Dihydronaphthofuran Carboxamide Core

The target compound belongs to a family of dihydronaphthofuran carboxamides, where substituent variations significantly influence physicochemical and biological properties.

Compound Name Substituent Key Properties Applications/Status References
N-(3-morpholinopropyl)-carboxamide 3-morpholinopropyl Enhanced solubility, polar interactions Research compound (active)
N-(2-chloroethyl)-carboxamide 2-chloroethyl Reactivity, potential instability Discontinued (CymitQuimica)
N-[3-(1H-imidazol-1-yl)propyl]-carboxamide 3-imidazolylpropyl Basic character, H-bonding capability Undisclosed (PubChem entry)

Key Findings :

  • Morpholinopropyl vs. Chloroethyl: The morpholine group’s oxygen and nitrogen atoms improve water solubility and reduce cytotoxicity compared to the chloroethyl substituent, which may undergo nucleophilic substitution or hydrolysis, leading to instability .
  • However, this may also increase metabolic susceptibility compared to morpholine’s saturated ring .

Amides with Distinct Core Structures

3-Chloro-N-phenyl-phthalimide

This compound (Fig. 2) features a phthalimide core with chloro and phenyl substituents. It is a monomer precursor for high-performance polyimides, valued for thermal stability and mechanical strength in polymer applications .

Comparison with Target Compound :

Discontinued Analogues and Implications

CymitQuimica lists multiple discontinued amides, including N-(2-chloroethyl)-carboxamide and 2-Amino-N-(4-ethyl-phenyl)-benzamide .

  • Synthetic Challenges : Chloroethyl groups may complicate purification.
  • Toxicity : Chlorinated moieties often correlate with higher toxicity.
  • Market Viability : Morpholine derivatives may offer superior pharmacokinetics, driving preference for the target compound.

Biological Activity

N-(3-Morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS No. 439111-15-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the chemical properties, synthesis, and biological activity of this compound, supported by relevant studies and data.

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 340.42 g/mol
  • Boiling Point : 597.1 ± 50.0 °C (predicted)
  • Density : 1.209 ± 0.06 g/cm³ (predicted)
  • pKa : 14.42 ± 0.20 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with naphthoquinone precursors under controlled conditions to ensure the formation of the desired carboxamide structure. The detailed synthetic route may vary depending on the specific methodologies employed in different laboratories.

Antifungal Activity

Compounds with furan moieties have been documented to possess antifungal properties. The incorporation of morpholine groups in similar structures has been shown to enhance bioactivity against fungal pathogens. The mechanism often involves disruption of fungal cell membranes or inhibition of key enzymatic pathways essential for fungal growth .

Mechanistic Insights

The biological mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Studies indicate that naphthoquinone derivatives can trigger apoptotic pathways in cancer cells.
  • Membrane Disruption : Antifungal activity may result from the disruption of fungal cell membranes due to the hydrophobic nature of the furan ring .

Data Summary

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_{2}O3_{3}
Molecular Weight340.42 g/mol
Boiling Point597.1 ± 50.0 °C (predicted)
Density1.209 ± 0.06 g/cm³ (predicted)
pKa14.42 ± 0.20 (predicted)

Case Studies

While direct case studies on this compound are scarce, related compounds have shown promising results:

  • Study on Naphthoquinone Derivatives : Research demonstrated that certain naphthoquinone derivatives exhibit significant cytotoxicity against breast and lung cancer cell lines, suggesting a potential pathway for further exploration with related compounds like this compound .
  • Antifungal Activity Assessment : A study evaluating various furan-containing compounds found that modifications in the furan structure significantly influenced antifungal efficacy against Candida species .

Q & A

What are the common synthetic routes for preparing N-(3-morpholinopropyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide, and how can reaction conditions be optimized?

Level: Basic
Answer:
The core 1,2-dihydronaphtho[2,1-b]furan scaffold is typically synthesized via Friedel-Crafts-type reactions or cyclization of 2-naphthol derivatives with allyl halides. For example, HBr-catalyzed allylation of 2-naphthols followed by iodocyclization yields dihydronaphthofurans in moderate to high yields (52–72%) . To functionalize the carboxamide group, coupling reactions (e.g., using ethyl 3-amino-naphthofuran-2-carboxylate intermediates) with amines like 3-morpholinopropylamine are employed. Optimization involves adjusting catalysts (e.g., AgTFA for regioselectivity ), solvent polarity (CH₃CN or DMF), and reaction time (8–24 hours) to minimize byproducts .

How can spectroscopic techniques (IR, NMR, MS) confirm the structure and purity of this compound?

Level: Basic
Answer:

  • IR Spectroscopy: Key bands include ester/amide C=O stretches (1650–1705 cm⁻¹) and N-H stretches (3420–3426 cm⁻¹) .
  • ¹H/¹³C NMR: Diagnostic signals include aromatic protons (δ 7.2–9.3 ppm), morpholine protons (δ 2.5–3.7 ppm), and carboxamide NH (δ ~10.4 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., M⁺ at m/z 506 for related derivatives ) and fragmentation patterns validate the molecular formula. Purity is confirmed via TLC and HPLC (>95%) .

What experimental designs are recommended for evaluating the anticancer activity of this compound?

Level: Basic
Answer:
Standard protocols involve:

  • Cell Lines: Triple-negative breast cancer (MDA-MB-468, MCF-7) and non-cancerous controls (WI-38) .
  • MTT Assays: Dose-response curves (0.1–100 µM) to determine IC₅₀ values .
  • Mechanistic Studies: Apoptosis assays (Annexin V staining) and cell cycle analysis (flow cytometry) .
  • Controls: Positive controls (e.g., doxorubicin) and solvent-only blanks to rule out cytotoxicity .

How can researchers resolve contradictory data in structure-activity relationship (SAR) studies of dihydronaphthofuran derivatives?

Level: Advanced
Answer:
Contradictions may arise from substituent positioning or assay variability. Strategies include:

  • Regioselectivity Analysis: Use X-ray crystallography or NOESY NMR to confirm substitution patterns .
  • Statistical Validation: Multivariate analysis (e.g., PCA) to correlate structural features (e.g., electron-withdrawing groups on the morpholine ring) with activity .
  • Replicate Assays: Cross-validate results in independent labs using standardized protocols .

What advanced methods ensure regioselectivity during C–H functionalization of the naphthofuran core?

Level: Advanced
Answer:

  • Catalyst Selection: Silver trifluoroacetate (AgTFA) directs ortho-cyclization via coordination with alkynes, achieving >80% regioselectivity .
  • Oxidative Conditions: Oxygen atmosphere promotes oxa-Michael addition, favoring 1,2-dihydronaphthofuran formation over side products .
  • Computational Modeling: DFT calculations predict transition-state energies to guide catalyst design .

How should researchers design SAR studies to optimize the morpholinopropyl substituent’s role in bioactivity?

Level: Advanced
Answer:

  • Substituent Variation: Synthesize analogs with varying morpholine ring sizes (e.g., piperazine vs. thiomorpholine) or alkyl chain lengths .
  • Pharmacophore Mapping: Use docking simulations (e.g., AutoDock) to identify binding interactions with targets like MAPK10 or APP .
  • In Vivo Correlation: Compare in vitro IC₅₀ values with pharmacokinetic profiles (e.g., logP, plasma stability) .

What challenges arise during purification of carboxamide derivatives, and how can they be addressed?

Level: Intermediate
Answer:

  • Polar Byproducts: Use gradient elution in column chromatography (silica gel, hexane/EtOAc) to separate unreacted amines or esters .
  • Solubility Issues: Employ DMSO/water recrystallization for carboxamides with low polarity .
  • HPLC Validation: Reverse-phase C18 columns with UV detection (254 nm) ensure >95% purity .

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